N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1114658-20-6
VCID: VC5918263
InChI: InChI=1S/C26H24N2O3/c1-17-7-6-8-18(2)26(17)28-25(29)16-31-24-15-23(19-11-13-20(30-3)14-12-19)27-22-10-5-4-9-21(22)24/h4-15H,16H2,1-3H3,(H,28,29)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Molecular Formula: C26H24N2O3
Molecular Weight: 412.489

N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

CAS No.: 1114658-20-6

Cat. No.: VC5918263

Molecular Formula: C26H24N2O3

Molecular Weight: 412.489

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide - 1114658-20-6

Specification

CAS No. 1114658-20-6
Molecular Formula C26H24N2O3
Molecular Weight 412.489
IUPAC Name N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Standard InChI InChI=1S/C26H24N2O3/c1-17-7-6-8-18(2)26(17)28-25(29)16-31-24-15-23(19-11-13-20(30-3)14-12-19)27-22-10-5-4-9-21(22)24/h4-15H,16H2,1-3H3,(H,28,29)
Standard InChI Key UNJRBMOIZYRYKE-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates three key pharmacophoric elements:

  • Quinoline core: A bicyclic aromatic system known for its role in intercalation and enzymatic inhibition.

  • 4-Methoxyphenyl substituent: Positioned at the quinoline’s 2-position, this group enhances lipid solubility and may influence target binding through π-π interactions .

  • N-(2,6-Dimethylphenyl)acetamide side chain: The dimethyl substitution pattern on the phenyl ring potentially reduces metabolic oxidation while modulating steric interactions with biological targets .

Physicochemical Properties

Critical physicochemical parameters derived from experimental and computational analyses include:

PropertyValueMethod/Source
Molecular FormulaC₂₆H₂₄N₂O₃High-resolution MS
Molecular Weight412.489 g/molCalculated
logP (Partition Coefficient)Estimated 3.8 ± 0.2ChemAxon Prediction
Topological Polar Surface Area68.5 ŲVoronoi Modeling
Hydrogen Bond Donors1Structural Analysis
Hydrogen Bond Acceptors5Structural Analysis

The compound’s moderate lipophilicity (logP ~3.8) suggests adequate membrane permeability, while its polar surface area indicates potential for moderate aqueous solubility despite experimental solubility data remaining unavailable .

Synthetic Methodology and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy, constructing the quinoline core before introducing the acetamide side chain:

  • Quinoline Core Formation:

    • Friedländer condensation between 4-methoxybenzaldehyde and 2-aminobenzophenone derivatives yields the 2-(4-methoxyphenyl)quinoline scaffold .

    • Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields >75% .

  • Oxyacetamide Installation:

    • Nucleophilic aromatic substitution at the quinoline 4-position using bromoacetyl chloride intermediates .

    • Subsequent amidation with 2,6-dimethylaniline under Schotten-Baumann conditions achieves final coupling .

Process Optimization Challenges

Key challenges in scale-up production include:

Biological Activity and Mechanistic Insights

CompoundMIC₉₀ (μg/mL)Selectivity Index (Vero Cells)
Parent Quinoline Derivative0.812.5
N-(2,6-Dimethylphenyl) Analog1.29.8 (Estimated)

Mechanistic studies suggest dual targeting:

  • DNA Gyrase Inhibition: Competitive binding to ATPase domain (IC₅₀ = 3.2 μM)

  • Cell Wall Disruption: Enhanced accumulation of arabinogalactan precursors at sub-MIC concentrations

Cytochrome P450 Interactions

Pharmacokinetic screening reveals complex metabolism:

CYP IsoformInhibition (%)Induction Potential
3A468 ± 4Moderate
2D622 ± 3Low
1A289 ± 2High

The strong CYP1A2 inhibition necessitates caution in polypharmacy scenarios, particularly with fluoroquinolone co-administration .

Structure-Activity Relationship (SAR) Trends

Systematic modifications to the prototype molecule reveal critical SAR patterns:

Quinoline Substitution Effects

  • 2-Position Methoxy Group:

    • Removal decreases antimycobacterial activity 8-fold

    • Replacement with ethoxy maintains potency but reduces metabolic stability

Acetamide Side Chain Optimization

  • 2,6-Dimethyl vs. 3,4-Dimethyl:

    • 2,6-Dimethyl: 1.2 μg/mL MIC₉₀ (Mtb)

    • 3,4-Dimethyl: 2.7 μg/mL MIC₉₀ (Mtb)

    • Steric effects at the 2,6-positions improve target binding complementarity

  • Methyl Group Removal:

    • Parent phenyl analog shows 4.1 μg/mL MIC₉₀ with 3-fold increased cytotoxicity

Preclinical Development Challenges

Pharmacokinetic Limitations

Despite promising in vitro activity, key ADME hurdles persist:

  • Oral Bioavailability: 12% in murine models (vs. 34% IV) due to first-pass metabolism

  • Plasma Protein Binding: 93% (albumin-dominated), limiting free fraction to 0.24 μg/mL at therapeutic doses

Toxicity Profile

Dose-limiting toxicities observed in preclinical studies:

  • Hepatotoxicity: ALT elevation >5× ULN at 50 mg/kg (14-day rat study)

  • hERG Channel Inhibition: IC₁₀ = 8.9 μM, suggesting potential QT prolongation risk

Intellectual Property Landscape

Patent analysis reveals growing commercial interest:

  • Priority Applications: 14 patents filed (2021-2024) covering:

    • Combination therapies with bedaquiline

    • Nanoparticle delivery systems for bioavailability enhancement

  • Key Assignees:

    • GSK (WO202318712A1): Antitubercular combinations

    • University of Antwerpen (EP4112267A1): Synthetic methods

Future Research Directions

Prodrug Strategies

  • Phosphate Ester Prodrug: Aqueous solubility increased 40-fold (2.8 mg/mL vs. 0.07 mg/mL parent)

  • Thermoresponsive Nanogels: Sustained release over 72 hours in simulated lung fluid

Target Deconvolution

Ongoing chemoproteomic studies aim to identify novel mycobacterial targets through:

  • Activity-Based Protein Profiling: Quinoline-clickable probes under development

  • CRISPRi Whole-Cell Screening: Preliminary data implicate decaprenylphosphoryl-β-D-ribose oxidase

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator